molecular formula C33H42K2N6O11S3 B15142428 Lycbx

Lycbx

Cat. No.: B15142428
M. Wt: 873.1 g/mol
InChI Key: VZXAFTRIDBDGEE-HPIAMODPSA-L
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Description

Lycbx is a fluorescent biotin derivative of Lucifer Yellow, which is a neuronal tracer. The biotin portion of the molecule allows for the amplification of the fluorescent signal using standard biotin-avidin or biotin-streptavidin biochemistry . This compound is widely used in neuroscience research for tracing neuronal pathways and studying cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lycbx involves the derivatization of Lucifer Yellow with biotin. The process typically includes the following steps:

    Activation of Lucifer Yellow: Lucifer Yellow is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) ester.

    Coupling with Biotin: The activated Lucifer Yellow is then reacted with biotin in the presence of a base, such as triethylamine, to form the biotinylated derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The reaction conditions are optimized to achieve maximum yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Lycbx undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for different research applications.

Scientific Research Applications

Lycbx has a wide range of applications in scientific research, including:

    Neuroscience: Used as a neuronal tracer to study neuronal pathways and connectivity.

    Cell Biology: Employed in cell labeling and imaging to visualize cellular structures and processes.

    Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.

    Industry: Applied in the development of fluorescent probes and dyes for various industrial applications

Mechanism of Action

The mechanism of action of Lycbx involves its ability to bind to specific cellular components and emit fluorescence upon excitation. The biotin portion of the molecule allows for the amplification of the fluorescent signal through biotin-avidin or biotin-streptavidin interactions. This amplification enhances the sensitivity and accuracy of detection in various assays.

Comparison with Similar Compounds

Similar Compounds

    Lucifer Yellow: The parent compound of Lycbx, used as a neuronal tracer.

    Fluorescein: Another fluorescent dye used for similar applications but with different spectral properties.

    Rhodamine: A fluorescent dye with applications in cell biology and imaging

Uniqueness of this compound

This compound is unique due to its biotinylated structure, which allows for signal amplification through biotin-avidin interactions. This feature makes it highly sensitive and suitable for applications requiring precise and accurate detection.

Properties

Molecular Formula

C33H42K2N6O11S3

Molecular Weight

873.1 g/mol

IUPAC Name

dipotassium;2-[5-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]pentyl]-6-amino-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate

InChI

InChI=1S/C33H44N6O11S3.2K/c34-29-20-15-19(52(45,46)47)16-21-28(20)22(17-25(29)53(48,49)50)32(43)39(31(21)42)14-8-2-7-13-36-26(40)10-3-1-6-12-35-27(41)11-5-4-9-24-30-23(18-51-24)37-33(44)38-30;;/h15-17,23-24,30H,1-14,18,34H2,(H,35,41)(H,36,40)(H2,37,38,44)(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2/t23-,24-,30-;;/m0../s1

InChI Key

VZXAFTRIDBDGEE-HPIAMODPSA-L

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCCCN3C(=O)C4=CC(=CC5=C4C(=CC(=C5N)S(=O)(=O)[O-])C3=O)S(=O)(=O)[O-])NC(=O)N2.[K+].[K+]

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCCN3C(=O)C4=CC(=CC5=C4C(=CC(=C5N)S(=O)(=O)[O-])C3=O)S(=O)(=O)[O-])NC(=O)N2.[K+].[K+]

Origin of Product

United States

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